1,1'-Bis(2-hydroxyethyl)-4,4'-bipyridin-1-ium dichloride
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Overview
Description
1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound with the molecular formula C14H18N2O2 It is a derivative of bipyridine, a class of compounds known for their ability to form stable complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4,4’-Bipyridine} + 2 \text{Ethylene oxide} \rightarrow \text{1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes. The specific pathways involved depend on the nature of the metal ion and the context of the application.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: The parent compound, which lacks the hydroxyethyl groups.
1,1’-Bis(2-hydroxyethyl)-2,2’-bipyridin-1-ium dichloride: A similar compound with hydroxyethyl groups at different positions.
Uniqueness
1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over metal-ligand interactions.
Properties
CAS No. |
3708-22-3 |
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Molecular Formula |
C14H18Cl2N2O2 |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2-[4-[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanol;dichloride |
InChI |
InChI=1S/C14H18N2O2.2ClH/c17-11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-18;;/h1-8,17-18H,9-12H2;2*1H/q+2;;/p-2 |
InChI Key |
UREYLOZKXYCKPY-UHFFFAOYSA-L |
Canonical SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCO)CCO.[Cl-].[Cl-] |
Origin of Product |
United States |
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